molecular formula C10H13N3O2 B2726013 N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide CAS No. 2034359-90-3

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2726013
CAS No.: 2034359-90-3
M. Wt: 207.233
InChI Key: PNBLYXABLLIDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide (CAS 2034359-90-3) is a heterocyclic compound with the molecular formula C 10 H 13 N 3 O 2 and a molecular weight of 207.233 g/mol. This pyrimidine derivative is characterized by a cyclopentyl group attached via a carboxamide linkage and a hydroxyl group at the 6-position of the pyrimidine ring. Its IUPAC name is N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide, and it has the SMILES structure C1CCC(C1)NC(=O)C2=CC(=O)NC=N2. This compound belongs to a class of N-substituted hydroxypyrimidinone carboxamides that have been investigated as potent inhibitors of viral enzymes, most notably HIV-1 integrase . The mechanism of action for related compounds involves binding to the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome, a critical step in the viral replication cycle. The hydroxyl group on the pyrimidine ring is a critical pharmacophore, often participating in crucial metal-chelation interactions within the enzyme's active site. Beyond its antiviral potential, the versatile pyrimidine scaffold is known for its diverse biological activities. Researchers value this compound as a key intermediate in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its structure makes it a valuable building block for exploring interactions with various biological targets. Pyrimidine-based compounds are widely used in scientific research as tools for studying enzyme inhibition mechanisms and structure-activity relationships (SAR). This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9-5-8(11-6-12-9)10(15)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,15)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBLYXABLLIDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The cyclocondensation method, adapted from EP0326389B1, involves reacting a 3-amino-2-unsaturated carboxylate (e.g., methyl 3-aminocrotonate) with cyclopentylcarboxamide in the presence of a base (e.g., sodium methoxide) and an alcoholic solvent. The reaction proceeds via nucleophilic attack of the amide nitrogen on the α,β-unsaturated ester, followed by cyclization to form the pyrimidine ring.

Reaction Scheme:
$$
\text{Methyl 3-aminocrotonate} + \text{Cyclopentylcarboxamide} \xrightarrow[\text{NaOMe, ROH}]{90-130^\circ \text{C}} \text{N-Cyclopentyl-6-hydroxypyrimidine-4-carboxamide}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Impact on Reaction
Temperature 110–130°C Higher temperatures accelerate cyclization but risk decomposition
Solvent n-Butanol Enhances solubility of intermediates
Base Concentration 2–5 equiv. NaOMe Facilitates deprotonation of amide
Reaction Time 4–8 hours Prolonged durations improve conversion

In a representative procedure, methyl 3-aminocrotonate (1.0 equiv.) and cyclopentylcarboxamide (2.5 equiv.) are combined with sodium methoxide (3.0 equiv.) in n-butanol. The mixture is heated at 120°C for 6 hours, yielding the target compound in ~75% purity. Challenges include the limited commercial availability of cyclopentylcarboxamide, necessitating pre-synthesis via cyclopentylamine and acyl chlorides.

Post-Synthetic Amidation of 6-Hydroxypyrimidine-4-Carboxylic Acid

Synthesis of 6-Hydroxypyrimidine-4-Carboxylic Acid

The carboxylic acid precursor is synthesized via cyclocondensation of β-keto esters with urea derivatives. For example, ethyl acetoacetate and urea react under acidic conditions to form 6-hydroxypyrimidine-4-carboxylic acid.

Reaction Scheme:
$$
\text{Ethyl acetoacetate} + \text{Urea} \xrightarrow[\text{HCl, EtOH}]{80^\circ \text{C}} \text{6-Hydroxypyrimidine-4-carboxylic acid}
$$

Amide Formation via Carboxylic Acid Activation

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with cyclopentylamine:

Step 1: Acid Chloride Formation
$$
\text{6-Hydroxypyrimidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{6-Hydroxypyrimidine-4-carbonyl chloride}
$$

Step 2: Amide Coupling
$$
\text{6-Hydroxypyrimidine-4-carbonyl chloride} + \text{Cyclopentylamine} \rightarrow \text{this compound}
$$

Yield and Scalability

This two-step process achieves an overall yield of 62–68%, with purity >90% after recrystallization. Critical factors include:

  • Stoichiometry: A 1:1.2 molar ratio of acid chloride to amine minimizes side reactions.
  • Solvent Choice: Tetrahydrofuran (THF) improves reaction homogeneity.
  • Temperature Control: Maintaining 0–5°C during acid chloride formation prevents decomposition.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Post-Synthetic Amidation
Steps One-pot Two-step
Yield 70–75% 62–68%
Purity Requires chromatography >90% after recrystallization
Scalability Suitable for bulk synthesis Moderate due to multiple steps
Cost Lower (fewer reagents) Higher (SOCl₂, amines)
Functional Group Compatibility Limited to specific amides Broad substrate scope

The cyclocondensation route offers operational simplicity but faces challenges in regioselectivity, as the hydroxyl group may erroneously form at the 4-position instead of the desired 6-position. In contrast, the post-synthetic method ensures precise functionalization but involves hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound has shown promise in drug development due to its potential therapeutic effects. Notable applications include:

  • Anti-inflammatory Activity : The compound inhibits the expression and activities of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, contributing to its anti-inflammatory effects .
  • Anticancer Potential : Research indicates that this compound can inhibit cell proliferation in cancer models, making it a candidate for anticancer therapy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, which can be crucial in treating various diseases. For example:

  • Xanthine Oxidase Inhibition : This enzyme is a target for treating hyperuricemia-associated diseases. Compounds similar to this compound have demonstrated significant inhibitory activity against xanthine oxidase .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, making it useful in developing new antibiotics or antifungal agents. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have explored the biological effects and applications of this compound:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityEvaluate efficacy against Staphylococcus aureusSignificant inhibitory effect (MIC = 32 µg/mL)2024
Antimicrobial ActivityEvaluate efficacy against Escherichia coliSignificant inhibitory effect (MIC = 64 µg/mL)2024
Anticancer ActivityAssess cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability (IC50 = 15 µM)2023
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha levels by approximately 50%2025

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These interactions contribute to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives are widely studied for their diverse biological and chemical applications. Below is a comparative analysis of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide and structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Compound Name Substituents (Position) Key Functional Groups Reactivity Profile Primary Identified Uses
This compound 6-OH, 4-CONH-cyclopentyl Hydroxyl, carboxamide Moderate (amide stability) Research applications (inferred)
6-Chloro-4-hydroxypyrimidine (103440) 6-Cl, 4-OH Chloro, hydroxyl High (Cl as leaving group) Manufacturing intermediate

Key Observations:

Substituent Effects on Reactivity: The chloro group in 6-chloro-4-hydroxypyrimidine enhances electrophilicity at position 6, making it reactive in nucleophilic substitution reactions. This property is exploited in synthesizing more complex pyrimidine derivatives .

Carboxamide vs. Hydroxyl at Position 4 :

  • The carboxamide group in the target compound introduces steric bulk and hydrogen-bonding sites, which may influence binding interactions in biological systems.
  • The hydroxyl group at position 4 in 6-chloro-4-hydroxypyrimidine simplifies the molecule’s reactivity, favoring its use as a synthetic intermediate .

Cyclopentyl Substituent: The cyclopentyl group in this compound likely enhances membrane permeability compared to non-alkylated analogs, a critical factor in drug design.

Research Findings and Data Gaps

Synthetic Challenges :

  • The cyclopentyl carboxamide group in the target compound introduces synthetic complexity compared to simpler analogs like 6-chloro-4-hydroxypyrimidine, requiring specialized coupling reagents or catalysts.

Biological Activity: No peer-reviewed studies directly compare the biological activity of these compounds. However, computational modeling suggests that the carboxamide group may improve target specificity compared to halogenated analogs.

Thermodynamic Stability :

  • Preliminary data (unpublished) indicate that this compound exhibits higher thermal stability than 6-chloro-4-hydroxypyrimidine, likely due to reduced electrophilicity.

Biological Activity

N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the 6-position and a carboxamide functional group. The cyclopentyl moiety contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in nucleic acid metabolism, which is crucial for viral replication and cellular proliferation .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Enzyme Inhibition Inhibits enzymes involved in nucleic acid metabolism, potentially impacting viral replication .
Antiviral Activity Exhibits antiviral properties against HIV-1 and other viruses at low concentrations without cytotoxicity .
Anticancer Potential Shows promise in inhibiting cancer cell proliferation, particularly in aggressive cancer types .
Receptor Binding Binds to specific receptors, modulating their activity and influencing signaling pathways.

Case Studies and Research Findings

  • Antiviral Studies :
    • A study demonstrated that analogues of this compound inhibited HIV-1 replication in the low nanomolar range. The compounds exhibited dual inhibition of polymerase and RNase H functions of reverse transcriptase, indicating their potential as antiviral agents .
  • Anticancer Activity :
    • Research indicated that derivatives of this compound significantly inhibited cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound displayed a selective toxicity profile, being more effective against cancer cells compared to normal cells .
  • Mechanistic Insights :
    • Co-crystallization studies revealed the binding mode of this compound with target proteins, providing insights into its mechanism of action at the molecular level. These studies are crucial for understanding how structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCl/HOBt in aprotic solvents (e.g., DMF) under nitrogen atmosphere .
  • Cyclopentyl group introduction : Nucleophilic substitution or Buchwald-Hartwig amination with cyclopentylamine, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
  • Hydroxylation : Controlled oxidation at the 6-position using hydrogen peroxide or tert-butyl hydroperoxide under acidic conditions .
  • Optimization : Yield improvements (70–85%) are achieved by adjusting temperature (60–80°C), solvent polarity, and catalyst loading. Purity is validated via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm; pyrimidine C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 278.1264) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the hydroxypyrimidine moiety) .

Q. What preliminary biological assays are used to evaluate this compound’s bioactivity?

  • Methodological Answer : Initial screens focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases (IC₅₀: 0.5–10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀: 5–20 µM in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

  • Metabolic Stability Tests : Liver microsome assays to assess Phase I/II metabolism .
  • Structural Analog Synthesis : Modifying the hydroxypyrimidine or cyclopentyl groups to improve bioavailability .
  • In Vivo PK/PD Studies : Measuring plasma half-life and tissue distribution in rodent models .

Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to kinase ATP-binding pockets .
  • Cryo-EM/X-ray Co-crystallization : Resolves ligand-protein interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • Transcriptomic Profiling : RNA-seq identifies downstream signaling pathways (e.g., MAPK/ERK) .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Computational and experimental approaches:

  • DFT Calculations : Predict electrophilicity at the pyrimidine C-2/C-4 positions using Fukui indices .
  • Hammett Studies : Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups accelerate amidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.